替卡西林二钠

描述

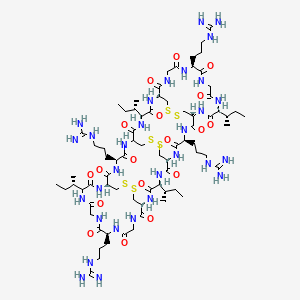

Ticarcillin disodium is a broad-spectrum, semi-synthetic penicillin antibiotic that exhibits bactericidal activity and resistance to beta-lactamase. It operates similarly to carbenicillin by inactivating the penicillin-sensitive transpeptidase C-terminal domain, which is crucial for bacterial cell wall synthesis. The inactivation of this enzyme by ticarcillin leads to the prevention of peptidoglycan cross-linkage, resulting in incomplete cell walls and ultimately causing bacterial cell lysis .

Synthesis Analysis

The synthesis of ticarcillin disodium has been improved to be more practical, efficient, and economical. A reported synthesis method involves six steps starting from chloroacetyl chloride, achieving an overall yield of 27.7%. The spectral data of the synthesized compound match those reported in the literature, indicating the success of the synthesis process . Additionally, ticarcillin disodium has been used as a starting material for the synthesis of the penicillin antibiotic temocillin disodium, which was achieved through a three-step process with a total yield of 56.46% .

Molecular Structure Analysis

The molecular structure of ticarcillin disodium has been confirmed through various analytical methods, including mass spectrometry (MS) and proton nuclear magnetic resonance (1H-NMR). These methods ensure the integrity and correctness of the synthesized antibiotic's structure .

Chemical Reactions Analysis

Ticarcillin disodium is known to be combined with clavulanate potassium to enhance its effectiveness against beta-lactamase-producing bacteria. Clavulanate is a beta-lactamase inhibitor that, when combined with ticarcillin, expands its antimicrobial spectrum. This combination has been used in various clinical settings, including the treatment of infections in children and adolescents with malignancies, as well as in the management of post-cesarean-section endomyometritis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ticarcillin disodium have been characterized using high-performance liquid chromatography (HPLC). An HPLC method has been established to determine high molecular mass impurities in ticarcillin disodium and clavulanate potassium, which is crucial for quality control. The method is described as simple, rapid, accurate, and reproducible, with good linearity and sensitivity for detecting impurities .

Relevant Case Studies

Several case studies have demonstrated the clinical efficacy of ticarcillin disodium. In adolescents with malignancies, ticarcillin disodium plus clavulanate potassium showed satisfactory clinical efficacy and safety profiles . In children with acute bacterial infections, the combination was effective against a wide range of infections, including those caused by beta-lactamase-producing pathogens . Ticarcillin disodium has also been used successfully in the treatment of anaerobic infections, with most anaerobic isolates being susceptible to the antibiotic . Furthermore, the combination of ticarcillin disodium and clavulanate potassium has been used to treat post-cesarean-section endomyometritis, achieving a clinical cure in 80% of the patients .

科学研究应用

抗菌机制

替卡西林二钠是一种半合成青霉素类抗生素,以其广谱杀菌活性和耐β-内酰胺酶性而闻名。它的作用机制是破坏细菌细胞壁合成,导致细胞裂解。这一特性使其对多种细菌感染有效 (替卡西林二钠,2020)。

药物质量控制中的分析方法

顶空气相色谱等分析技术用于检测替卡西林二钠原料药中的残留溶剂。这种方法确保了药物的纯度和安全性,使其成为药物质量控制的关键方面 (黄秀芬,2012)。

高分子量杂质分析

高效液相色谱 (HPLC) 用于测定替卡西林二钠中的高分子量杂质。这种方法有助于保持药物的质量和功效,确保其符合医疗使用的要求标准 (刘小婵,2011)。

合成改进

对替卡西林二钠改进合成方法的研究旨在提高其生产效率和成本效益。这些进步对于使该药更易于获得和更实惠至关重要 (王美娟,2006)。

稳定性和降解研究

在不同输液系统等各种条件下对替卡西林二钠稳定性的研究有助于了解其保质期和最佳储存条件。这些知识对于确保药物在给药给患者时有效至关重要 (Yanping Zhang & Lawrence A Trissel,2001)。

环境影响和降解

使用亚临界水氧化等环保方法降解替卡西林二钠的研究探索了其对环境的影响。此类研究对于在药物处置中制定可持续实践和减少潜在健康风险至关重要 (Erdal Yabalak,2018)。

药效学和临床疗效

对替卡西林及其衍生物(如替莫西林)的药代动力学和药效学的研究极大地促进了对其临床疗效、剂量优化和耐药性谱的理解。这些信息对于有效的治疗策略至关重要,尤其是在对抗耐药菌株时 (K. Alexandre & B. Fantin,2018)。

作用机制

Target of Action

Ticarcillin disodium primarily targets the Penicillin Binding Protein 2a (PBP 2a) . This protein plays a crucial role in bacterial cell wall synthesis, making it an effective target for antibiotics like Ticarcillin disodium .

Mode of Action

Ticarcillin disodium’s principal mechanism of action revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis . It inhibits the function of PBP 2a, which is essential for peptidoglycan cross-linking . Consequently, when the offending bacteria attempt to undergo cell division, cell death occurs .

Biochemical Pathways

The affected biochemical pathway is the bacterial cell wall synthesis. By inhibiting the cross-linking of peptidoglycan, Ticarcillin disodium disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

The peak concentration is reached within 1-2 hours after intramuscular administration . It has a protein binding of 45% . The elimination half-life is approximately 1.1 hours , and 80-90% of the drug is excreted unchanged in urine within 24 hours .

Result of Action

The molecular and cellular effects of Ticarcillin disodium’s action result in the death of the bacterial cells. By preventing the cross-linking of peptidoglycan during bacterial cell wall synthesis, the integrity of the bacterial cell wall is compromised. This leads to cell lysis and death when the bacteria attempt to undergo cell division .

Action Environment

Ticarcillin disodium is highly soluble in water, but should be dissolved only immediately before use to prevent degradation . This susceptibility can be overcome by combining Ticarcillin disodium with a β-lactamase inhibitor such as clavulanic acid .

安全和危害

Ticarcillin disodium may cause skin irritation, serious eye irritation, an allergic skin reaction, and allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Ticarcillin disodium is used to treat a variety of infections in the body . It is often used in combination with another anti-infective agent, usually an aminoglycoside, for the empiric treatment of febrile patients . The dosage and duration of treatment depend on the nature and severity of the infection .

属性

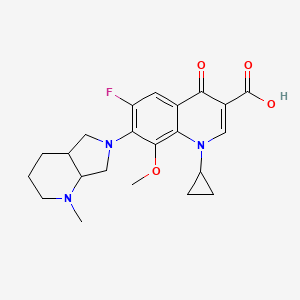

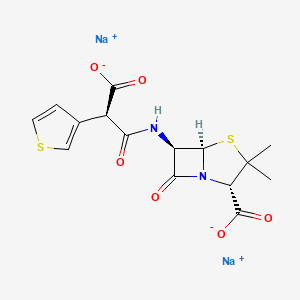

IUPAC Name |

disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7-,8-,9+,12-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBCUBMBMZNEME-QBGWIPKPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951968 | |

| Record name | Disodium (2S,5R,6R)‐6‐[(2R)‐2‐carboxylato‐2‐ (thiophen‐3‐yl)acetamido]‐3,3‐dimethyl‐7‐oxo‐4‐ thia‐1‐azabicyclo[3.2.0]heptane‐2‐carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29457-07-6 | |

| Record name | Ticarcillin disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029457076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium (2S,5R,6R)‐6‐[(2R)‐2‐carboxylato‐2‐ (thiophen‐3‐yl)acetamido]‐3,3‐dimethyl‐7‐oxo‐4‐ thia‐1‐azabicyclo[3.2.0]heptane‐2‐carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [2S-[2α,5α,6β(S*)]]-6-(carboxylato-3-thienylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICARCILLIN DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8TVV6DSYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Ticarcillin Disodium and how does it exert its antibacterial effect?

A1: Ticarcillin Disodium, a semi-synthetic penicillin antibiotic, targets the penicillin-binding proteins (PBPs) found in the bacterial cell wall. [] Specifically, it inhibits the transpeptidase activity of PBPs, which are crucial enzymes for the final cross-linking step in peptidoglycan synthesis. [, ] This disruption weakens the cell wall, leading to bacterial cell lysis and death. [, ]

Q2: How does the presence of beta-lactamase affect the efficacy of Ticarcillin Disodium?

A2: Beta-lactamase enzymes, produced by certain bacteria, can hydrolyze the beta-lactam ring present in Ticarcillin Disodium, rendering it ineffective. [, ] This resistance mechanism is commonly observed in bacteria like Escherichia coli and Klebsiella pneumoniae. []

Q3: How does the addition of Clavulanate Potassium enhance the activity of Ticarcillin Disodium?

A3: Clavulanate Potassium is a beta-lactamase inhibitor that irreversibly binds to and inactivates these enzymes. [, , ] When combined with Ticarcillin Disodium, Clavulanate Potassium protects it from beta-lactamase degradation, thus broadening its spectrum of activity against beta-lactamase-producing bacteria. [, , , ]

Q4: What strategies can be employed to enhance the stability and solubility of Ticarcillin Disodium formulations?

A4: The addition of excipients like Disodium EDTA (Ethylene Diamine Tetraacetic Acid), Sodium Sulfite, and Glycine can significantly improve the stability of Ticarcillin Disodium formulations. [] Furthermore, optimizing the pH and using appropriate buffer systems can enhance solubility and stability. []

Q5: How does the age of foals influence the pharmacokinetics of Ticarcillin Disodium and Clavulanate Potassium?

A5: Research indicates that 3-day-old foals exhibit significantly lower clearance rates and a larger volume of distribution for Ticarcillin compared to 28-day-old foals, suggesting immature renal excretion mechanisms in younger animals. [] Clavulanate Potassium displayed similar age-related differences in elimination rates. []

Q6: Has Ticarcillin Disodium demonstrated efficacy against Legionella pneumophila infections?

A6: Studies using a neutropenic weanling rat model of Legionella pneumophila pneumonia showed that while Ticarcillin Disodium alone was ineffective, the combination of Ticarcillin Disodium and Clavulanate Potassium produced bactericidal effects comparable to Erythromycin. [] This finding highlights the importance of Clavulanate Potassium in extending the spectrum of activity.

Q7: How effective is Ticarcillin Disodium/Clavulanate Potassium in treating obstetric and gynecologic infections?

A7: Clinical studies indicate that Ticarcillin Disodium/Clavulanate Potassium is a safe and effective treatment option for various obstetric and gynecologic infections, including postpartum endometritis and pelvic inflammatory disease. [, , , , , ]

Q8: What are the primary mechanisms of resistance to Ticarcillin Disodium?

A8: The most common resistance mechanism is the production of beta-lactamases by bacteria, which hydrolyze the beta-lactam ring of Ticarcillin Disodium, rendering it inactive. [, ] Other mechanisms include alterations in PBPs, reducing their affinity for Ticarcillin Disodium, and decreased permeability of the bacterial outer membrane, limiting drug entry. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B3029604.png)